molecular formula C17H24N4O B6995004 N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B6995004
M. Wt: 300.4 g/mol
InChI Key: YUYOBBLGZMDZOX-UHFFFAOYSA-N
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Description

N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a complex organic compound that features a pyrazole ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino moiety.

    Coupling with the Phenyl Group: The final step involves coupling the pyrazole derivative with a phenyl group that contains the dimethylamino substituent, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its bioactive properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and pyrazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[1-[2-(dimethylamino)phenyl]ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-11(14-8-6-7-9-16(14)21(4)5)18-17(22)10-15-12(2)19-20-13(15)3/h6-9,11H,10H2,1-5H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYOBBLGZMDZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NC(C)C2=CC=CC=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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